N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
CAS No.:
VCID: VC8780741
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide -](/images/structure/VC8780741.png)
Description |
N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that incorporates several functional groups, including a thiazole ring, a benzamide moiety, and an azepane sulfonamide group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity. Molecular Formula and WeightThe molecular formula for this compound is not explicitly provided in the available sources, but based on similar compounds, it can be inferred to be around C24H24N4O4S2. The molecular weight would be approximately 480 g/mol, though this is an estimate and may vary based on the exact structure. Synthesis and PreparationThe synthesis of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide involves multiple steps, including the formation of the thiazole ring, the introduction of the azepane sulfonamide group, and the attachment of the benzamide moiety. Detailed synthesis protocols are not readily available in the public domain but would likely involve standard organic chemistry techniques such as nucleophilic substitution and condensation reactions. Biological Activity and ApplicationsWhile specific biological activity data for N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide is not available, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with biological targets. The presence of a thiazole ring and sulfonamide group suggests possible applications in areas such as antimicrobial or anti-inflammatory research. Comparison with Similar Compounds |
---|---|
Product Name | N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide |
Molecular Formula | C22H23N3O3S2 |
Molecular Weight | 441.6 g/mol |
IUPAC Name | N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C22H23N3O3S2/c26-21(18-8-4-3-5-9-18)24-22-23-20(16-29-22)17-10-12-19(13-11-17)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,24,26) |
Standard InChIKey | NIRHFDRKBJNONG-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
PubChem Compound | 1323359 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume